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1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Pharmacokinetics Metabolic Clearance Salvage Pathway

Researchers studying brain phospholipid synthesis via the Kennedy pathway require uridine-the only pyrimidine nucleoside with validated high-affinity BBB transport (CNT2, Km=29±7 μM). Cytidine cannot substitute due to transporter differential and 23-fold slower clearance. • Exclusive CNT2 substrate at BBB-Km=29±7 μM for brain uptake • 23-fold shorter t1/2 (1.1h vs. 25h for cytidine)-clean pulse-chase • Obligate UTP precursor for UDP-sugar biosynthesis; >30-fold higher enzyme activity vs. cytidine ≥99% purity with defined CoA ensures reproducible transport and glycosylation endpoints.

Molecular Formula C9H12N2O6
Molecular Weight 244.20 g/mol
Cat. No. B13404454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Molecular FormulaC9H12N2O6
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1
InChIKeyDRTQHJPVMGBUCF-JDNPWWSISA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Uridine (CAS 58-96-8): A Baseline Profile of the Canonical Pyrimidine Ribonucleoside


Uridine (1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione) is a naturally occurring pyrimidine nucleoside composed of uracil linked to a β-D-ribofuranose moiety via a β-N1-glycosidic bond [1]. It is an essential building block of RNA and serves as a metabolic precursor for uridine triphosphate (UTP), cytidine triphosphate (CTP) via UTP, and a family of uridine diphosphate (UDP)-sugar cofactors (e.g., UDP-glucose, UDP-galactose) that are indispensable for glycosylation and glycogen synthesis [1][2]. With a molecular weight of 244.20 g/mol and a typical HPLC purity specification of ≥99% for research-grade material, uridine is widely utilized in cell culture media, mRNA synthesis workflows, and as a reference standard in nucleoside transporter and kinase assays.

Why Uridine Cannot Be Simply Replaced by Cytidine or Modified Nucleosides in Research and Production


Despite sharing a pyrimidine scaffold and ribose sugar with cytidine, uridine cannot be treated as a generic substitute due to profound quantitative differences in transporter recognition, metabolic half-life, and downstream biosynthetic routing. Uridine is the sole pyrimidine nucleoside recognized by the high-affinity concentrative nucleoside transporter CNT2 at the blood-brain barrier (BBB), while cytidine relies on lower-affinity systems [1]. Uridine's systemic clearance is approximately 23-fold faster than cytidine's, a critical consideration for pulse-chase experimental designs or therapeutic regimens requiring rapid washout [2]. Moreover, uridine-derived UTP is the exclusive precursor for UDP-sugar biosynthesis, a metabolic branch that cytidine cannot efficiently access [3]. These fixed, measurable differences mean that substituting cytidine, pseudouridine, or other analogs for uridine will irreproducibly alter transport kinetics, nucleotide pool composition, and glycosylation-dependent cellular processes.

Uridine Product-Specific Evidence: Quantified Differentiation from Cytidine, Pseudouridine, and Other Analogs


Systemic Metabolic Half-Life: Uridine Is Cleared 23-Fold Faster Than Cytidine

Uridine exhibits a dramatically shorter biological half-life (t1/2) compared to cytidine in rat plasma, reflecting divergent rates of pyrimidine catabolism. The total degradation to tritiated water (³H₂O) following administration of [5-³H]-labeled nucleosides reveals that uridine (t1/2 = 1.1 h) is eliminated approximately 23-fold more rapidly than cytidine (t1/2 = 25 h). [1] This difference originates from uridine's rapid phosphorolysis to uracil, as evidenced by a plasma turnover time of only 9 minutes for exogenous uridine metabolism to uracil. [1] The near-order-of-magnitude disparity in clearance kinetics is a first-order determinant of nucleoside selection for pulse-chase metabolic labeling, pharmacokinetic modeling, or therapeutic regimens where sustained versus transient exposure must be precisely controlled.

Pharmacokinetics Metabolic Clearance Salvage Pathway

Blood-Brain Barrier Transporter Recognition: CNT2 Affords Uridine Preferential Brain Access Over Cytidine

Uridine is the only pyrimidine nucleoside for which a high-affinity concentrative transporter (CNT2, SLC28A2) has been definitively identified at the rat blood-brain barrier (BBB). CNT2 transports uridine with an apparent affinity (Km) of 29 ± 7 μM and a Vmax of 146 ± 11 pmol/mg protein/min in recombinant human systems [1]. In contrast, no comparable high-affinity carrier protein for cytidine, such as CNT1, has been detected at the BBB, and cytidine interacts only weakly with the equilibrative transporter hENT2, which exhibits a reduced ability to recognize the 4-amino group present on the cytidine base [2][3]. Consequently, uridine is taken up by the brain more efficiently than cytidine under physiological conditions and serves as the predominant circulating pyrimidine precursor for the Kennedy pathway of brain phosphatide synthesis [2].

Neuropharmacology Nucleoside Transporters Blood-Brain Barrier

Uridine-Cytidine Kinase Kinetics: Uridine Achieves 1.88-Fold Higher Maximal Phosphorylation Velocity Than Cytidine

Uridine and cytidine compete for phosphorylation by the same catalytic site of uridine-cytidine kinase (UCK). In dual-substrate kinetic experiments using purified enzyme, uridine exhibited an apparent Km of 0.135 mM and a Vmax of 1.82 μmol phosphorylated/min/mg protein, whereas cytidine displayed a lower Km of 0.067 mM but a substantially reduced Vmax of 0.97 μmol/min/mg protein [1]. Although cytidine binds with approximately 2-fold higher affinity, uridine's maximal catalytic throughput is 1.88-fold greater. This kinetic profile means that at saturating intracellular concentrations, uridine phosphorylation outpaces that of cytidine, directly influencing the rate of UTP and CTP pool replenishment via the salvage pathway.

Enzymology Nucleotide Salvage Kinase Assay

UDP-Glucose Pyrophosphorylase Specificity: Uridine Is the Obligate Nucleotide Cofactor for UDP-Sugar Biosynthesis

Uridine diphosphate glucose (UDP-Glc) pyrophosphorylase, the enzyme responsible for synthesizing the central glycosylation precursor UDP-glucose from UTP and glucose-1-phosphate, exhibits extreme stringency for the uridine moiety. Substitution of the uridine component of UDP-Glc with cytidine, thymidine, or guanosine reduces the reaction rate to 0.1–3% of the maximal activity observed with the natural uridine-containing substrate [1]. This near-absolute specificity cannot be overcome by simply supplying cytidine or other pyrimidine nucleosides to cells; only uridine-derived UTP can efficiently feed the UDP-sugar pool required for glycogen synthesis, protein glycosylation, and glycosaminoglycan production. Consequently, uridine is a non-replaceable metabolic input for any experimental system or production process that depends on functional glycosylation.

Glycosylation Nucleotide Sugar Metabolism Substrate Specificity

Oral Bioavailability Baseline: Unmodified Uridine Defines the Reference Point for Prodrug and Formulation Development

Unmodified oral uridine exhibits poor absolute bioavailability (approximately 7.7% in rats), which historically limited its therapeutic utility [1]. This low bioavailability has driven the development of prodrug strategies, most notably triacetyluridine (TAU, uridine triacetate, PN401), which achieves a relative bioavailability of 53%—a 7-fold improvement over equimolar oral uridine [1]. In patients with hereditary orotic aciduria, the FDA-approved TAU formulation XURIDEN delivers 4- to 6-fold greater plasma uridine exposure (Cmax and AUC) compared to equimolar doses of unmodified uridine [2]. Uridine therefore serves as the essential reference standard against which all prodrug and formulation innovations are benchmarked; every advance in uridine delivery must be quantified relative to the unmodified nucleoside baseline.

Bioavailability Prodrug Design Formulation Science

Uridine Application Scenarios Where Quantitative Differentiation Drives Procurement Decisions


Neuroscience Research Requiring Brain Phosphatide Precursor Delivery

When studying brain phosphatidylcholine or phosphatidylethanolamine synthesis via the Kennedy pathway, uridine is the only pyrimidine nucleoside with a validated high-affinity BBB transporter (CNT2, Km = 29 ± 7 μM). Cytidine lacks this transport mechanism and cannot serve as an equivalent brain phospholipid precursor [1]. Investigators designing in vivo rodent studies or cell-based BBB models should specify uridine (≥99% purity) and not accept cytidine as a substitute, as the transporter differential renders the two nucleosides non-equivalent for brain uptake endpoints.

Pulse-Chase Metabolic Labeling Requiring Rapid Nucleoside Clearance

For pulse-chase experiments monitoring RNA synthesis, turnover, or nucleotide pool dynamics, uridine's 23-fold shorter systemic half-life (t1/2 = 1.1 h vs. 25 h for cytidine) enables cleaner chase phases with minimal residual label [2]. Procurement of high-purity, radiolabeled or stable-isotope-labeled uridine is indicated when experimental protocols require a nucleoside that is rapidly cleared from the plasma compartment, minimizing the confounding influence of prolonged precursor availability on kinetic measurements.

Cell Culture Media Formulation for Glycoprotein Production

Uridine-derived UTP is the obligate precursor for UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, and other nucleotide sugars essential for cellular glycosylation. The UDP-glucose pyrophosphorylase enzyme that initiates this pathway exhibits >30-fold lower activity with cytidine-substituted substrates, confirming that cytidine cannot rescue glycosylation defects in uridine-depleted media [3]. Bioproduction scientists formulating serum-free or chemically defined media for glycoprotein manufacturing should include uridine as a non-negotiable media component.

Uridine Phosphorylase Inhibitor Screening and Nucleoside Analog Benchmarking

Uridine phosphorylase (UPase) is a validated drug target in cancer and parasitic diseases. All analog screening campaigns require unmodified uridine as the native substrate reference to determine comparator Km, Ki, and Vmax values [4]. Over 150 uridine analogs have been tested against Toxoplasma gondii UPase with uridine as the benchmark ligand [4]. Procurement of high-purity uridine with a defined Certificate of Analysis (CoA) is essential for reproducible enzymology; batch-to-batch variability in uridine quality can introduce systematic error into kinetic parameter determination.

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